2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid
CAS No.: 769904-72-5
Cat. No.: VC4227285
Molecular Formula: C12H9F3N2O2S
Molecular Weight: 302.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769904-72-5 |
|---|---|
| Molecular Formula | C12H9F3N2O2S |
| Molecular Weight | 302.27 |
| IUPAC Name | 2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)16-11-17-9(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) |
| Standard InChI Key | MVAGZWOEZCMLDD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₁₂H₉F₃N₂O₂S, with a molecular weight of 302.27 g/mol. Key structural features include:
-
A thiazole ring at the core.
-
A 3-(trifluoromethyl)phenyl substituent at the 2-position of the thiazole.
-
An acetic acid moiety at the 4-position.
Table 1: Physicochemical Properties
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetic acid moiety contributes to hydrogen bonding interactions with biological targets .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step process:
-
Formation of α-bromoacetophenone derivatives: Reacting acetophenones with brominating agents like CuBr₂ .
-
Thiazole ring formation: Condensation of α-bromoacetophenones with thiourea in ethanol under reflux .
-
Acetic acid side chain introduction: Coupling the thiazole intermediate with succinic anhydride or similar reagents .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CuBr₂ in ethyl acetate/chloroform | 75% |
| 2 | Thiourea, ethanol, reflux (2 hours) | 58–65% |
| 3 | Succinic anhydride, DMF, pyridine, RT | 45–60% |
Analytical Characterization
-
NMR: Distinct peaks for the trifluoromethyl group (δ 7.2–7.5 ppm for aromatic protons; δ 3.5–4.0 ppm for acetic acid protons) .
-
Mass Spectrometry: Molecular ion peak at m/z 302.03 (M+H⁺) .
-
HPLC: Purity >95% in optimized protocols.
Biological Activities
Anticancer Properties
In vitro studies using the Sulforhodamine B assay demonstrated dose-dependent cytotoxicity against cancer cell lines:
Table 3: Anticancer Activity (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 12.4 | |
| A549 (Lung) | 18.7 | |
| HeLa (Cervical) | 15.9 |
Mechanistically, the compound induces apoptosis via AMP-activated protein kinase (AMPK) activation, which regulates cellular energy homeostasis and inhibits tumor growth .
Antimicrobial Effects
Derivatives of this compound exhibit broad-spectrum antimicrobial activity:
-
Gram-positive bacteria: Staphylococcus aureus (MIC = 8 µg/mL).
-
Gram-negative bacteria: Escherichia coli (MIC = 16 µg/mL).
-
Fungi: Candida albicans (MIC = 32 µg/mL).
Metabolic Regulation
As a potent AMPK activator, the compound enhances glucose uptake in skeletal muscle cells and reduces hepatic glucose production, making it a candidate for treating metabolic disorders like type 2 diabetes . In rat models, it improved insulin sensitivity by 40% compared to controls .
Mechanism of Action
AMPK Activation
The compound binds to the γ-subunit of AMPK, promoting phosphorylation at Thr-172 and enhancing kinase activity by 3.5-fold . This activation triggers downstream pathways that:
Kinase Selectivity
In selectivity assays, it showed >50-fold specificity for AMPK over related kinases (e.g., PKA, PKC), minimizing off-target effects .
Pharmacokinetics and Toxicology
Pharmacokinetic Profile (Rat Model)
| Parameter | Value |
|---|---|
| Plasma half-life | 4.2 hours |
| Bioavailability | 62% (oral) |
| Brain penetration | <5% (low CNS exposure) |
Toxicity Data
-
Acute toxicity: LD₅₀ > 500 mg/kg (mice).
-
Subchronic toxicity: No organ damage observed at 50 mg/kg/day for 28 days .
Applications in Drug Development
Oncology
Preclinical studies highlight its potential as a dual-target agent for cancers with dysregulated AMPK/mTOR pathways, such as hepatocellular carcinoma .
Metabolic Diseases
Its AMPK-activating properties are being explored for type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) .
Antimicrobial Therapeutics
Structural analogs are under investigation for multidrug-resistant infections, particularly MRSA.
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison of Thiazole Derivatives
| Compound | AMPK Activation | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 2-Aminothiazole | None | >50 | 64 |
| Thiazolidinedione | Moderate | 25.3 | 128 |
| Target Compound | High | 12.4 | 8 |
The trifluoromethyl group and acetic acid side chain confer superior target binding and pharmacokinetics compared to simpler thiazole derivatives .
Future Research Directions
-
Clinical Trials: Phase I studies to assess safety in humans.
-
Formulation Optimization: Nanoparticle delivery to enhance bioavailability.
-
Combination Therapies: Synergy with existing chemotherapeutics or antidiabetic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume